3-(6-Chloro-3-pyridazinyloxy)phenylamine
Overview
Description
3-(6-Chloro-3-pyridazinyloxy)phenylamine is a chemical compound with the molecular formula C10H8ClN3O and a molecular weight of 221.65 g/mol . This compound is characterized by the presence of a chloro-substituted pyridazine ring attached to a phenylamine group through an oxygen atom. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-pyridazinyloxy)phenylamine typically involves the following steps:
Formation of 6-chloro-3-pyridazinol: This intermediate is prepared by chlorination of 3-pyridazinol using a chlorinating agent such as thionyl chloride.
Coupling Reaction: The 6-chloro-3-pyridazinol is then reacted with 3-aminophenol in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-scale chlorination: of 3-pyridazinol.
Efficient coupling: with 3-aminophenol under controlled conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-3-pyridazinyloxy)phenylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The phenylamine group can undergo oxidation to form corresponding nitroso or nitro derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Scientific Research Applications
3-(6-Chloro-3-pyridazinyloxy)phenylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-3-pyridazinyloxy)phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The chloro-substituted pyridazine ring and phenylamine group play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(6-Bromo-3-pyridazinyloxy)phenylamine: Similar structure with a bromo group instead of a chloro group.
3-(6-Fluoro-3-pyridazinyloxy)phenylamine: Similar structure with a fluoro group instead of a chloro group.
3-(6-Methyl-3-pyridazinyloxy)phenylamine: Similar structure with a methyl group instead of a chloro group.
Uniqueness
3-(6-Chloro-3-pyridazinyloxy)phenylamine is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. The chloro group can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
3-(6-chloropyridazin-3-yl)oxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-4-5-10(14-13-9)15-8-3-1-2-7(12)6-8/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZDKTAYKBHIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516557 | |
Record name | 3-[(6-Chloropyridazin-3-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30184-98-6 | |
Record name | 3-[(6-Chloropyridazin-3-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.